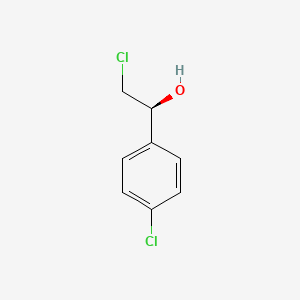

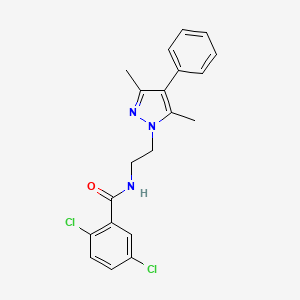

![molecular formula C11H9N3O3S B2492523 2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid CAS No. 866156-76-5](/img/structure/B2492523.png)

2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to “2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid” often involves multi-step reactions that include cyclopropanation, functionalization of benzothiadiazoles, and the formation of amide bonds from carboxylic acids and amines. Techniques such as the cyclocondensation of carboxylic acids with heterocyclic amines or the modular enantioselective synthesis of cis-cyclopropanes highlight the complexity and creativity required in accessing these molecules (Costantini & Mendoza, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to the subject compound is characterized by intricate arrangements of atoms and bonds. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating these structures, revealing the spatial arrangement and confirming the identity of synthesized compounds. The structural analysis often uncovers unique features such as the conformation of cyclopropane rings and the orientation of substituents that influence the compound's reactivity and properties (Abele et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically explore the reactivity of the cyclopropane ring, the amide linkage, and the heterocyclic moiety. Reactions such as cycloadditions, ring openings, and functional group transformations are common. These reactions can significantly alter the physical and chemical properties of the compound, making them versatile intermediates in organic synthesis (Meghdadi et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of a cyclopropane ring and a benzothiadiazole moiety contributes to the compound's stability and solubility characteristics. These properties are essential for determining the compound's applicability in various solvents and conditions for chemical reactions and material applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are pivotal. The electronic structure, especially the presence of electron-rich and electron-deficient regions, dictates the reactivity pattern of these compounds. Studies on similar compounds have shown that the functionalization of the cyclopropane ring or the benzothiadiazole unit can lead to a wide array of reactivity, enabling the construction of complex molecules (Sokolov et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid and its derivatives have been utilized in various synthetic chemical reactions. For instance, Sheikholeslami-Farahani and Shahvelayati (2013) demonstrated the use of 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid in the Passerini three-component reaction to produce α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).

Crystal Structures and Modeling

- Research by Abele, Seiler, and Seebach (1999) on β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid revealed unique hydrogen-bonded ring structures in their crystal formations, indicating potential applications in structural chemistry and materials science (Abele, Seiler, & Seebach, 1999).

Biological Activity and Applications

- Chavan and Pai (2007) explored the biological activity of N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid, demonstrating its potential in antibacterial and antifungal applications (Chavan & Pai, 2007).

Luminescence and Photophysical Properties

- Sukhikh et al. (2016) studied a β-ketoimine-functionalized 2,1,3-benzothiadiazole for its photophysical properties, indicating its application in luminescence and as a chelating ligand (Sukhikh et al., 2016).

Corrosion Inhibition

- A study by Hür, Varol, Görgün, and Sakarya (2011) demonstrated the use of benzothiazole derivatives as corrosion inhibitors for low carbon steel, highlighting its industrial applications (Hür, Varol, Görgün, & Sakarya, 2011).

Photovoltaic Performance

- Helgesen, Bjerring, Nielsen, and Krebs (2010) researched the application of benzothiadiazole derivatives in polymer photovoltaic devices, indicating its potential in renewable energy technologies (Helgesen, Bjerring, Nielsen, & Krebs, 2010).

Optical Sensors and Tagging Materials

- Isoppo, Gil, Gonçalves, Rodembusch, and Moro (2020) studied lipophilic 2,1,3-benzothiadiazoles for their application as optical sensors in detecting material and gasoline adulteration (Isoppo, Gil, Gonçalves, Rodembusch, & Moro, 2020).

Eigenschaften

IUPAC Name |

2-(1,2,3-benzothiadiazol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c15-10(6-4-7(6)11(16)17)12-5-1-2-9-8(3-5)13-14-18-9/h1-3,6-7H,4H2,(H,12,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTABQSJSFAMLAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NC2=CC3=C(C=C2)SN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

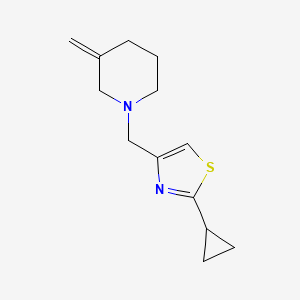

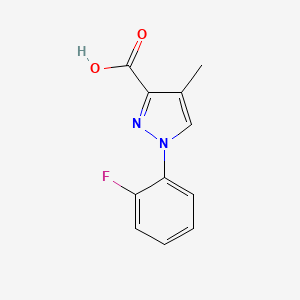

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)

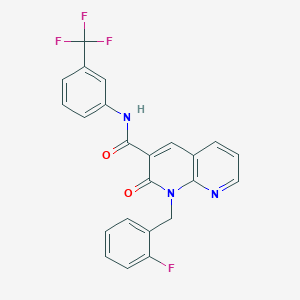

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

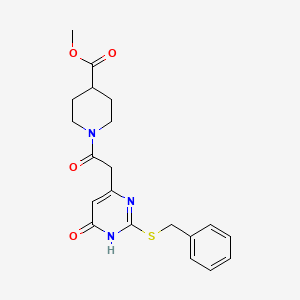

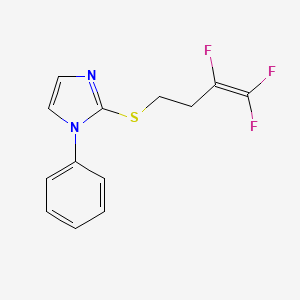

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2492449.png)

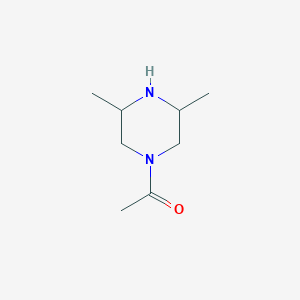

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)

![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)